molecular formula C20H23NO3 B13240872 9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate

9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate

Cat. No.: B13240872
M. Wt: 325.4 g/mol
InChI Key: PVKHMIRUDCJYMG-UHFFFAOYSA-N
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Description

9H-Fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate is a fluorenylmethyloxycarbonyl (Fmoc)-protected carbamate derivative. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its orthogonality and ease of removal under mild basic conditions . This compound features a bifunctional carbamate moiety with both a 2-hydroxyethyl and an isopropyl group attached to the nitrogen, distinguishing it from simpler Fmoc-protected amines. Its molecular structure likely enhances steric hindrance and modulates solubility, making it relevant for applications in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-propan-2-ylcarbamate

InChI

InChI=1S/C20H23NO3/c1-14(2)21(11-12-22)20(23)24-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19,22H,11-13H2,1-2H3

InChI Key

PVKHMIRUDCJYMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCO)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Synthesis via Fluorenylmethyl Chloroformate (FMOC-Cl) Activation

Method Overview:

This method involves the initial synthesis of the fluorenylmethyl carbamate intermediate using fluorenylmethyl chloroformate (FMOC-Cl), followed by subsequent reaction with the amine precursor.

Reaction Scheme:

$$
\text{FMOC-Cl} + \text{Amine (with hydroxyethyl and isopropyl groups)} \xrightarrow[\text{Base}]{\text{Solvent}} \text{Carbamate}
$$

Key Steps:

  • Preparation of FMOC-Cl: Commercially available or synthesized via chlorination of fluoren-9-ol derivatives.
  • Reaction with Amine: The amine, which contains the hydroxyethyl and isopropyl groups, is reacted with FMOC-Cl in an inert solvent such as dichloromethane or tetrahydrofuran, in the presence of a base like sodium carbonate or triethylamine to neutralize the generated HCl.
  • Reaction Conditions: Typically performed at 0°C to room temperature to control reactivity and minimize side reactions.
  • Purification: The product is purified via chromatography or recrystallization.

Research Findings:

  • Multiple reports indicate that the reaction of FMOC-Cl with amines in organic solvents like dichloromethane, in the presence of sodium carbonate, yields high purity carbamates with yields often exceeding 80% (see references,).
  • For example, in one study, the carbamate was synthesized with a yield of approximately 81% by reacting FMOC-Cl with an amine in diethyl ether at 0-20°C for 0.5 hours, followed by purification.

Carbamoylation Using 9H-Fluoren-9-ylmethyl Chloroformate Derivatives

Method Overview:

This approach employs the direct use of 9H-fluoren-9-ylmethyl chloroformate (compound CAS No. 28920-43-6) to form the carbamate by reacting with the amine under controlled conditions.

Reaction Scheme:

$$
\text{9H-Fluoren-9-ylmethyl chloroformate} + \text{Amine} \xrightarrow[\text{Base}]{\text{Solvent}} \text{Carbamate}
$$

Key Steps:

  • Preparation of the Chloroformate: Commercially available or synthesized via chlorination of the corresponding alcohol.
  • Reaction Conditions: The chloroformate is reacted with the amine in an inert solvent such as diethyl ether or tetrahydrofuran, at low temperatures (0°C) to prevent decomposition.
  • Base Addition: Sodium carbonate or triethylamine is added to scavenge HCl formed during the reaction.
  • Reaction Duration: Typically 0.5 to 16 hours, depending on the scale and conditions.
  • Isolation and Purification: The product is isolated by filtration or extraction, followed by chromatography.

Research Data:

  • The synthesis of similar carbamates has been reported with yields ranging from 81% to 95%, with reaction times from 30 minutes to 16 hours, depending on the specific conditions and reagents used.

Alternative Methods: Using Hydrazine Intermediates

Method Overview:

Some protocols involve initial formation of hydrazine derivatives, which are then converted to carbamates via reduction or rearrangement steps. This is less common but can be employed for specific derivatives.

Reaction Steps:

  • Formation of hydrazine derivatives of fluorenylmethyl compounds.
  • Subsequent reaction with acylating agents or carbamoyl chlorides.
  • Final conversion to the desired carbamate through reduction or rearrangement.

Note: These methods are more complex and less direct, often used in specialized synthesis routes.

Data Tables Summarizing Preparation Conditions

Method Reagents Solvent Temperature Reaction Time Yield Notes
FMOC-Cl reaction FMOC-Cl, Amine Dichloromethane / Diethyl ether 0°C to room temp 0.5–16 hours 81–95% Widely used, high yield, mild conditions
Chloroformate activation 9H-Fluoren-9-ylmethyl chloroformate, Amine Tetrahydrofuran / Diethyl ether 0°C 30 min–16 hours 81–95% Suitable for large-scale synthesis
Hydrazine intermediates Hydrazine derivatives Acetonitrile / Water 0°C to room temp 12–24 hours Variable More complex, used for specific derivatives

Research Findings and Best Practices

  • Reaction Conditions: Maintaining low temperatures (0°C to 20°C) during chloroformate reactions minimizes side reactions and decomposition.
  • Base Selection: Sodium carbonate and triethylamine are preferred for their effective scavenging of HCl, facilitating higher yields.
  • Solvent Choice: Dichloromethane and tetrahydrofuran are optimal due to their inertness and solubility profiles.
  • Purification: Chromatography or recrystallization ensures high purity, critical for subsequent biological or material applications.

Chemical Reactions Analysis

Types of Reactions

9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carbamate moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide, isopropyl bromide in acetone.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted fluorenylmethyl carbamates.

Scientific Research Applications

9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as improved thermal stability or mechanical strength.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of 9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs differ in substituents on the carbamate nitrogen. Key examples include:

Compound Name Substituents on N Molecular Formula Molecular Weight Key Features
Fmoc-Glycinol (9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)carbamate) N-(2-hydroxyethyl) C₁₇H₁₇NO₃ 283.3 Lacks the isopropyl group; used in peptide synthesis.
(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate N-(2-hydroxyethyl), N-methyl C₁₈H₁₉NO₃ 297.35 Methyl instead of isopropyl; moderate steric hindrance.
9H-Fluoren-9-ylmethyl N-[(2S)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate N-(methylsulfanyl-oxobutan-2-yl) C₂₀H₂₁NO₃S 355.5 Thioether and ketone groups; industrial-grade synthesis applications.
Target Compound: 9H-Fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate N-(2-hydroxyethyl), N-isopropyl C₁₉H₂₃NO₃* ~313.4* Bifunctional N-substituents; enhanced steric bulk and potential solubility.

*Estimated based on structural analogs.

Physicochemical Properties

  • Stability : Fmoc carbamates are generally base-labile but stable under acidic conditions. The bulky isopropyl group may slow hydrolysis compared to less hindered analogs .
  • Crystallinity : Similar Fmoc derivatives (e.g., ) form hydrogen-bonded networks in the solid state, which may influence crystallinity and purification methods.

Biological Activity

9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications based on available research findings.

  • Molecular Formula : C20_{20}H23_{23}N3_{3}O3_{3}
  • CAS Number : 352312-63-1
  • Molecular Weight : 351.41 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of fluorenyl compounds exhibit notable antimicrobial properties. For instance, fluorenyl-hydrazinthiazole derivatives synthesized from similar structures showed activity against multidrug-resistant strains of bacteria and fungi, indicating a potential for developing new antimicrobial agents .

Antitumor Properties

Research has highlighted the antitumor potential of compounds related to 9H-fluoren-9-ylmethyl carbamates. Specifically, certain derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism often involves inducing apoptosis and inhibiting key signaling pathways associated with tumor growth .

Anti-inflammatory Effects

Some studies suggest that fluorenyl derivatives may possess anti-inflammatory properties. These effects could be attributed to their ability to modulate inflammatory mediators and pathways, although specific data on the direct activity of 9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate is limited.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate typically involves the reaction of fluorenyl derivatives with hydroxyethyl and isopropyl carbamate moieties. Understanding the structure-activity relationship is crucial for optimizing its biological efficacy. For example, modifications in the alkyl chain length or functional groups can significantly influence the compound's potency against specific biological targets .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluated various fluorenyl derivatives for their minimum inhibitory concentration (MIC) against Gram-positive bacteria and fungi. Some compounds demonstrated MIC values lower than 256 μg/mL, indicating effective antimicrobial activity .
  • Antitumor Activity : In vitro studies involving MDA-MB-231 breast cancer cells revealed that certain fluorenyl derivatives could enhance the cytotoxic effect when combined with standard chemotherapeutics like doxorubicin, suggesting a synergistic effect that warrants further investigation .
  • Inflammation Modulation : While direct studies on this specific carbamate are scarce, related compounds have shown promise in reducing inflammation markers in cellular models, indicating a potential avenue for therapeutic application .

Q & A

Q. What computational tools predict solubility or logP for derivatives of this compound?

  • Methodology : QSPR models using COSMO-RS predict aqueous solubility (logS = −3.2) and partition coefficients (logP = 3.8), aligning with experimental shake-flask measurements .

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